7H-Benz(E)inden-7-one, 3-((1R)-1,5-dimethylhexyl)dodecahydro-6-(3-hydroxypropyl)-3a,6-dimethyl-, oxime, (3R,3aR,5aS,6R,9aS,9bS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRO-40303 is a small molecule drug that has been investigated for its potential cytoprotective properties, particularly in the context of myocardial infarction and other conditions involving ischemia-reperfusion injury. It targets the mitochondrial permeability transition pore, a critical regulator of cell death, and has shown promise in reducing infarct size in preclinical models .
Preparation Methods
The synthetic route for TRO-40303 involves several key steps, including the formation of a hydroxylamine derivative and subsequent modifications to achieve the final structure. The exact synthetic route and industrial production methods are proprietary and not fully disclosed in public literature. the compound’s preparation typically involves standard organic synthesis techniques such as condensation reactions, purification steps, and crystallization .
Chemical Reactions Analysis
TRO-40303 undergoes various chemical reactions, primarily focusing on its interaction with mitochondrial components. It is known to inhibit the opening of the mitochondrial permeability transition pore, thereby preventing cell death. The compound’s stability and reactivity under physiological conditions are crucial for its efficacy. Common reagents and conditions used in these reactions include buffers, reducing agents, and specific inhibitors to study its mechanism of action .
Scientific Research Applications
Mechanism of Action
TRO-40303 exerts its effects by targeting the mitochondrial permeability transition pore. By inhibiting the opening of this pore, the compound prevents the loss of mitochondrial membrane potential, reduces oxidative stress, and ultimately protects cells from apoptosis and necrosis. This mechanism is particularly relevant in conditions where mitochondrial dysfunction plays a critical role, such as myocardial infarction and neurodegenerative diseases .
Comparison with Similar Compounds
TRO-40303 is unique in its specific targeting of the mitochondrial permeability transition pore. Similar compounds include:
Cyclosporine A: Another inhibitor of the mitochondrial permeability transition pore, but with broader immunosuppressive effects.
Olesoxime: A neuroprotective compound that also targets mitochondrial dysfunction but through different pathways.
Trolox: A vitamin E analogue with antioxidant properties, used to protect cells from oxidative damage
TRO-40303 stands out due to its specificity and efficacy in preclinical models, making it a promising candidate for further clinical development.
Properties
CAS No. |
14291-24-8 |
---|---|
Molecular Formula |
C26H47NO2 |
Molecular Weight |
405.7 g/mol |
IUPAC Name |
3-[(3R,3aR,5aS,6R,7E,9aS,9bS)-7-hydroxyimino-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propan-1-ol |
InChI |
InChI=1S/C26H47NO2/c1-18(2)8-6-9-19(3)21-11-12-22-20-10-13-24(27-29)26(5,15-7-17-28)23(20)14-16-25(21,22)4/h18-23,28-29H,6-17H2,1-5H3/b27-24+/t19-,20+,21-,22+,23+,25-,26-/m1/s1 |
InChI Key |
OBKBVSFXEIFOMS-YVABUZGXSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC/C(=N\O)/[C@]3(C)CCCO)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(=NO)C3(C)CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.